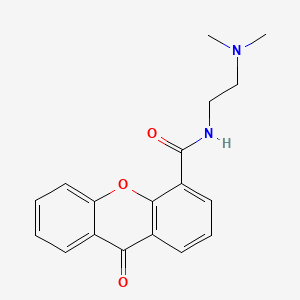![molecular formula C21H27N3O B14300383 5-[4-(Decyloxy)phenyl]pyrazine-2-carbonitrile CAS No. 120777-82-4](/img/structure/B14300383.png)
5-[4-(Decyloxy)phenyl]pyrazine-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[4-(Decyloxy)phenyl]pyrazine-2-carbonitrile is a nitrogen-containing heterocyclic compound. It features a pyrazine ring substituted with a phenyl group that has a decyloxy chain and a cyano group. Compounds with pyrazine rings are known for their diverse biological activities and applications in various fields, including pharmaceuticals, organic materials, and natural products .
Méthodes De Préparation
The synthesis of 5-[4-(Decyloxy)phenyl]pyrazine-2-carbonitrile typically involves several steps. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 4-(decyloxy)benzaldehyde with suitable pyrazine derivatives can yield the desired compound. Industrial production methods may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and specific solvents to enhance yield and purity .
Analyse Des Réactions Chimiques
5-[4-(Decyloxy)phenyl]pyrazine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group under specific conditions.
Applications De Recherche Scientifique
5-[4-(Decyloxy)phenyl]pyrazine-2-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: Its derivatives are studied for their potential antimicrobial, antiviral, and anticancer activities.
Medicine: The compound is explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: It is used in the development of organic materials, including dyes and polymers.
Mécanisme D'action
The mechanism of action of 5-[4-(Decyloxy)phenyl]pyrazine-2-carbonitrile involves its interaction with specific molecular targets. For instance, its derivatives may inhibit certain enzymes or receptors, leading to desired biological effects. The exact pathways and targets can vary depending on the specific application and the structure of the derivative .
Comparaison Avec Des Composés Similaires
5-[4-(Decyloxy)phenyl]pyrazine-2-carbonitrile can be compared with other pyrazine derivatives, such as:
Pyrazine-2-carbonitrile: Lacks the phenyl and decyloxy substituents, leading to different chemical and biological properties.
4-(Decyloxy)phenylpyrazine: Similar structure but without the cyano group, affecting its reactivity and applications.
Phenylpyrazine derivatives: Various substitutions on the phenyl ring can lead to different biological activities and applications.
This compound’s unique combination of substituents makes it a valuable scaffold for developing new molecules with specific properties and applications.
Propriétés
Numéro CAS |
120777-82-4 |
|---|---|
Formule moléculaire |
C21H27N3O |
Poids moléculaire |
337.5 g/mol |
Nom IUPAC |
5-(4-decoxyphenyl)pyrazine-2-carbonitrile |
InChI |
InChI=1S/C21H27N3O/c1-2-3-4-5-6-7-8-9-14-25-20-12-10-18(11-13-20)21-17-23-19(15-22)16-24-21/h10-13,16-17H,2-9,14H2,1H3 |
Clé InChI |
NGRFOASSUAWCEO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCOC1=CC=C(C=C1)C2=NC=C(N=C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![spiro[2,3-dihydro-1H-naphthalene-4,3'-cyclohexane]-1'-one](/img/structure/B14300302.png)
![4-Carbamoyl-1-[2-(hexadecyloxy)-2-oxoethyl]pyridin-1-ium chloride](/img/structure/B14300309.png)
![1-{2-[3-(Ethenesulfonyl)phenyl]hydrazinylidene}naphthalen-2(1H)-one](/img/structure/B14300323.png)
![3-[2-(2-Chloroethoxy)ethoxy]prop-1-ene](/img/structure/B14300336.png)


![Acetamide, N-[3-[3-[4-(2-pyridinyl)-1-piperazinyl]propoxy]phenyl]-](/img/structure/B14300348.png)


![2-[(Benzyloxy)carbonyl]-1,4-phenylene bis[4-(octyloxy)benzoate]](/img/structure/B14300355.png)


![3-Cyano-1-{[3-(trifluoromethyl)phenyl]methyl}quinolin-1-ium bromide](/img/structure/B14300377.png)

